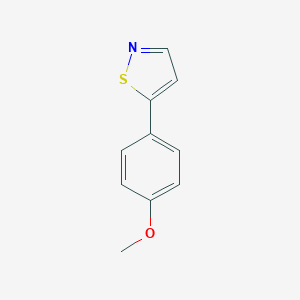
5-(4-Methoxyphenyl)isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)isothiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. The compound has been synthesized using different methods and has shown promising results in scientific studies.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)isothiazole has been used in various scientific studies due to its potential applications in different fields. The compound has been used as a ligand in coordination chemistry, as an inhibitor of protein tyrosine phosphatase 1B, and as a potential anticancer agent. The compound has also been used in the development of new materials and in the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)isothiazole is not fully understood. However, the compound has been shown to inhibit protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. The inhibition of protein tyrosine phosphatase 1B by 5-(4-Methoxyphenyl)isothiazole leads to an increase in insulin sensitivity and a decrease in blood glucose levels. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-Methoxyphenyl)isothiazole has been shown to have various biochemical and physiological effects. The compound has been shown to increase insulin sensitivity and decrease blood glucose levels in animal models. The compound has also been shown to induce apoptosis in cancer cells. In addition, the compound has been shown to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-Methoxyphenyl)isothiazole in lab experiments is its potential applications in various fields of research. The compound has been shown to have antibacterial, antifungal, and anticancer activities, making it a potential candidate for the development of new drugs. However, one limitation of using 5-(4-Methoxyphenyl)isothiazole in lab experiments is the lack of information on its toxicity and side effects.
Direcciones Futuras
There are many future directions for the research on 5-(4-Methoxyphenyl)isothiazole. One direction is the development of new drugs based on the compound's potential applications in various fields. Another direction is the study of the compound's toxicity and side effects. In addition, the compound's potential applications in the development of new materials and the synthesis of other heterocyclic compounds could also be explored. Finally, the mechanism of action of 5-(4-Methoxyphenyl)isothiazole could be further studied to better understand its potential applications in various fields of research.
Conclusion:
In conclusion, 5-(4-Methoxyphenyl)isothiazole is a heterocyclic compound that has shown promising results in various scientific studies. The compound has been synthesized using different methods and has potential applications in various fields of research. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. The compound's potential applications in the development of new drugs, materials, and the synthesis of other heterocyclic compounds make it a promising candidate for future research.
Métodos De Síntesis
There are different methods for synthesizing 5-(4-Methoxyphenyl)isothiazole, including the reaction of 4-methoxybenzenediazonium salt with thioamide, the reaction of 4-methoxyphenylisocyanate with Lawesson's reagent, and the reaction of 4-methoxyphenylhydrazine with carbon disulfide. The reaction of 4-methoxyphenylhydrazine with carbon disulfide is the most commonly used method for synthesizing 5-(4-Methoxyphenyl)isothiazole.
Propiedades
Número CAS |
10514-28-0 |
|---|---|
Nombre del producto |
5-(4-Methoxyphenyl)isothiazole |
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 |
Clave InChI |
NCMUGVVJXKADJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=NS2 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=NS2 |
Otros números CAS |
10514-28-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



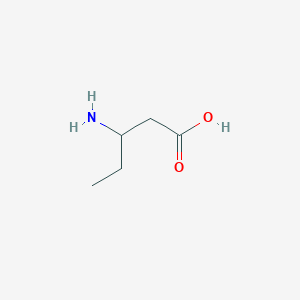
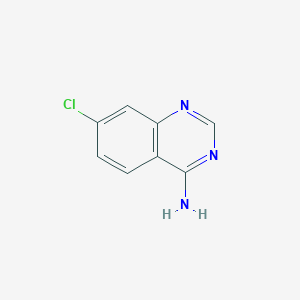

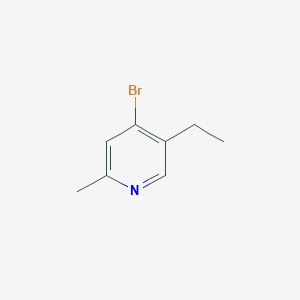
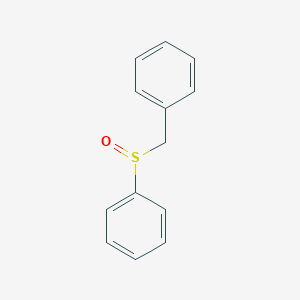
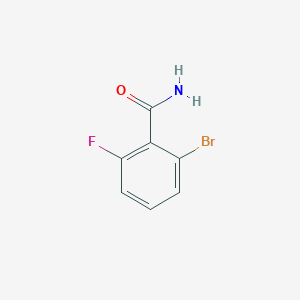
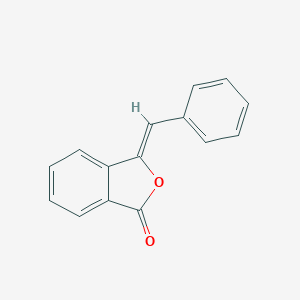

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)

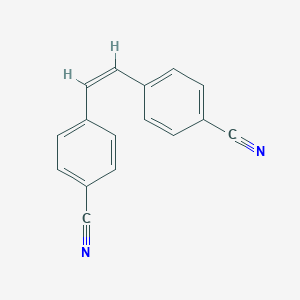
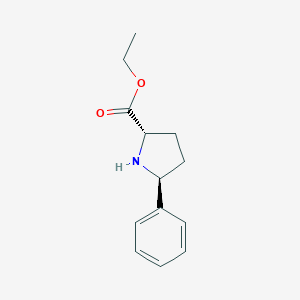
![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)
![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)